Cas no 1020943-43-4 (1-cyclobutyl-1-(2,5-difluorophenyl)methanamine)

1-Cyclobutyl-1-(2,5-difluorophenyl)methanamine is a fluorinated amine derivative featuring a cyclobutyl and a difluorophenyl moiety. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, potentially improving binding affinity in target interactions. The cyclobutyl group contributes to conformational rigidity, which may influence selectivity in receptor binding. This compound is suited for applications requiring precise steric and electronic modulation, such as drug discovery and material science. High purity and well-defined synthetic routes ensure reproducibility for research and industrial use.
1-cyclobutyl-1-(2,5-difluorophenyl)methanamine structure
1020943-43-4 structure
商品名:1-cyclobutyl-1-(2,5-difluorophenyl)methanamine
CAS番号:1020943-43-4
MF:C11H13F2N
メガワット:197.22442984581
MDL:MFCD11148551
CID:5205243
PubChem ID:43197846

1-cyclobutyl-1-(2,5-difluorophenyl)methanamine 化学的及び物理的性質

名前と識別子

    • Cyclobutyl(2,5-difluorophenyl)methanamine
    • Benzenemethanamine, α-cyclobutyl-2,5-difluoro-
    • 1-cyclobutyl-1-(2,5-difluorophenyl)methanamine
    • MDL: MFCD11148551
    • インチ: 1S/C11H13F2N/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7/h4-7,11H,1-3,14H2
    • InChIKey: ZAUFXXQWRHSAPI-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1C(C1CCC1)N)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 194
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 26

1-cyclobutyl-1-(2,5-difluorophenyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1307-5G
1-cyclobutyl-1-(2,5-difluorophenyl)methanamine
1020943-43-4 95%
5g
¥ 11,325.00 2023-04-06
Enamine
EN300-243107-0.05g
cyclobutyl(2,5-difluorophenyl)methanamine
1020943-43-4 95%
0.05g
$587.0 2024-06-19
Enamine
EN300-243107-0.25g
cyclobutyl(2,5-difluorophenyl)methanamine
1020943-43-4 95%
0.25g
$642.0 2024-06-19
Enamine
EN300-243107-0.1g
cyclobutyl(2,5-difluorophenyl)methanamine
1020943-43-4 95%
0.1g
$615.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1307-10G
1-cyclobutyl-1-(2,5-difluorophenyl)methanamine
1020943-43-4 95%
10g
¥ 18,876.00 2023-04-06
Enamine
EN300-243107-1g
cyclobutyl(2,5-difluorophenyl)methanamine
1020943-43-4
1g
$699.0 2023-09-15
Enamine
EN300-243107-2.5g
cyclobutyl(2,5-difluorophenyl)methanamine
1020943-43-4 95%
2.5g
$1370.0 2024-06-19
Enamine
EN300-243107-1.0g
cyclobutyl(2,5-difluorophenyl)methanamine
1020943-43-4 95%
1.0g
$699.0 2024-06-19
Enamine
EN300-243107-5g
cyclobutyl(2,5-difluorophenyl)methanamine
1020943-43-4
5g
$2028.0 2023-09-15
Enamine
EN300-243107-10g
cyclobutyl(2,5-difluorophenyl)methanamine
1020943-43-4
10g
$3007.0 2023-09-15

1-cyclobutyl-1-(2,5-difluorophenyl)methanamine 関連文献

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1-cyclobutyl-1-(2,5-difluorophenyl)methanamineに関する追加情報

Introduction to 1-cyclobutyl-1-(2,5-difluorophenyl)methanamine (CAS No. 1020943-43-4)

1-cyclobutyl-1-(2,5-difluorophenyl)methanamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique chemical structure and its CAS number 1020943-43-4, represents a promising candidate for further exploration in medicinal chemistry. The molecular architecture of this compound incorporates a cyclobutyl group and a 2,5-difluorophenyl moiety, which are key features that contribute to its potential biological activity.

The cyclobutyl group is known for its stability and ability to influence the conformational flexibility of the molecule, while the 2,5-difluorophenyl group introduces electronic and steric effects that can modulate the compound's interactions with biological targets. These structural elements make 1-cyclobutyl-1-(2,5-difluorophenyl)methanamine an intriguing subject for synthetic chemists and pharmacologists alike.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The presence of fluorine atoms in the 2,5-difluorophenyl group of this compound is particularly noteworthy, as it can significantly influence the compound's pharmacokinetic properties. Studies have shown that fluorine substitution can lead to increased lipophilicity and reduced susceptibility to enzymatic degradation, making such compounds valuable in drug design.

The synthesis of 1-cyclobutyl-1-(2,5-difluorophenyl)methanamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to construct the desired molecular framework. The success of these synthetic approaches is crucial for further exploring the biological potential of this compound.

Recent research has highlighted the importance of understanding the structural-activity relationships (SAR) of fluorinated aromatic compounds. By systematically modifying the substituents on the phenyl ring, researchers can gain insights into how these changes affect the compound's biological activity. For instance, studies have demonstrated that varying the position and type of fluorine atoms can significantly alter the binding affinity to target enzymes and receptors. This underscores the need for detailed structural analysis and molecular modeling studies.

The pharmacological properties of 1-cyclobutyl-1-(2,5-difluorophenyl)methanamine have been explored in various preclinical models. Initial studies suggest that this compound exhibits potential activity against a range of therapeutic targets, including enzymes and receptors involved in inflammation and pain signaling. These findings are particularly exciting as they open up new avenues for developing novel therapeutic agents.

In conclusion, 1-cyclobutyl-1-(2,5-difluorophenyl)methanamine (CAS No. 1020943-43-4) is a structurally unique compound with significant potential in pharmaceutical research. Its combination of a cyclobutyl group and a 2,5-difluorophenyl moiety makes it an attractive candidate for further exploration in drug discovery. As our understanding of fluorinated aromatic compounds continues to grow, compounds like this are likely to play a crucial role in developing next-generation therapeutics.

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